3-methoxy-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid
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Overview
Description
3-Methoxy-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid is an organic compound with the molecular formula C12H14O3. It is a derivative of naphthalene, characterized by the presence of a methoxy group at the third position and a carboxylic acid group at the first position of the tetrahydronaphthalene ring system .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methoxy-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 5,6,7,8-tetrahydronaphthalene.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-pressure reactors and advanced catalytic systems can enhance the efficiency of the methoxylation and carboxylation steps .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-Methoxy-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-methoxy-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in various biological processes.
Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid: Lacks the methoxy group, resulting in different chemical and biological properties.
3-Methoxy-1-naphthoic acid: Contains a methoxy group but lacks the tetrahydronaphthalene ring system.
Uniqueness: 3-Methoxy-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid is unique due to the combination of the methoxy group and the tetrahydronaphthalene ring system, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
274929-31-6 |
---|---|
Molecular Formula |
C12H14O3 |
Molecular Weight |
206.2 |
Purity |
95 |
Origin of Product |
United States |
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